Acetic acid;2-methyl-1-phenylcyclohexan-1-ol
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Overview
Description
Acetic acid;2-methyl-1-phenylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a phenyl group and a methyl group, along with an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-1-phenylcyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation, where a phenyl group is introduced to the cyclohexane ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or oxidation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methyl-1-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;2-methyl-1-phenylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-methyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar in structure but lacks the cyclohexane ring.
2-Methylcyclohexanol: Similar in structure but lacks the phenyl group.
Cyclohexanone: Contains the cyclohexane ring but lacks the phenyl and methyl groups.
Uniqueness
Acetic acid;2-methyl-1-phenylcyclohexan-1-ol is unique due to the combination of its cyclohexane ring, phenyl group, and acetic acid functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
823813-31-6 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
acetic acid;2-methyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O.C2H4O2/c1-11-7-5-6-10-13(11,14)12-8-3-2-4-9-12;1-2(3)4/h2-4,8-9,11,14H,5-7,10H2,1H3;1H3,(H,3,4) |
InChI Key |
QKMLWTVOYNOQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C2=CC=CC=C2)O.CC(=O)O |
Origin of Product |
United States |
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